MPT0E028 - 1338320-94-7

MPT0E028

Catalog Number: EVT-287226
CAS Number: 1338320-94-7
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MPT0E028 is a novel N-hydroxyacrylamide-derived HDAC inhibitor, inhibited human colorectal cancer HCT116 cell growth in vitro and in vivo. The results of NCI-60 screening showed that MPT0E028 inhibited proliferation in both solid and hematological tumor cell lines at micromolar concentrations, and was especially potent in HCT116 cells. MPT0E028 had a stronger apoptotic activity and inhibited HDACs activity more potently than SAHA, the first therapeutic HDAC inhibitor proved by FDA. In vivo murine model, the growth of HCT116 tumor xenograft was delayed and inhibited after treatment with MPT0E028 in a dose-dependent manner. Based on in vivo study, MPT0E028 showed stronger anti-cancer efficacy than SAHA. No significant body weight difference or other adverse effects were observed in both MPT0E028-and SAHA-treated groups. Taken together, our results demonstrate that MPT0E028 has several properties and is potential as a promising anti-cancer therapeutic drug. ( PLoS One. 2012;7(8):e43645.)
Synthesis Analysis

The synthesis of MPT0E028 involves several key steps:

  1. Starting Materials: The synthesis begins with the reaction of N-hydroxyacrylamide derivatives.
  2. Reagents: Key reagents include PYBOP (a coupling reagent) and triethylamine, used in conjunction with trifluoroacetic acid for deprotection steps.
  3. Yield: The synthesis process reportedly achieves a yield of approximately 72% under optimized conditions .

The detailed synthetic pathway includes:

  • Formation of the N-hydroxyacrylamide structure through specific organic reactions.
  • Purification processes to isolate the final product.
Molecular Structure Analysis

MPT0E028's molecular formula is C17_{17}H18_{18}N2_{2}O3_{3}S, and its structure can be represented as follows:

  • Core Structure: It features a benzenesulfonyl group attached to a dihydroindole moiety linked via an N-hydroxyacrylamide group.
  • 3D Configuration: The spatial arrangement allows for effective interaction with histone deacetylases .

The compound's structural data indicates that it possesses multiple functional groups that facilitate its biological activity.

Chemical Reactions Analysis

MPT0E028 primarily acts through the inhibition of histone deacetylases, which are crucial for regulating gene expression. The compound has shown:

  • Inhibition of HDACs: It effectively inhibits various isoforms of histone deacetylases (specifically HDAC1, HDAC2, HDAC6, and HDAC8) with IC50 values in the nanomolar range .
  • Induction of Apoptosis: MPT0E028 promotes apoptotic pathways in cancer cells, evidenced by increased cleavage of caspases and PARP .

These reactions contribute significantly to its anticancer properties.

Mechanism of Action

The mechanism by which MPT0E028 exerts its effects involves:

  1. Histone Deacetylase Inhibition: By inhibiting histone deacetylases, MPT0E028 alters chromatin structure, leading to increased acetylation of histones and modulation of gene expression related to cell cycle regulation and apoptosis.
  2. Akt Pathway Targeting: MPT0E028 also directly inhibits the Akt/mTOR signaling pathway, which is vital for cell survival and proliferation. This was determined through enzyme-based assays showing reduced phosphorylation of Akt in treated cells .

These mechanisms collectively enhance its efficacy against malignant cells.

Physical and Chemical Properties Analysis

MPT0E028 exhibits several notable physical and chemical properties:

These properties are essential for its formulation into therapeutic agents.

Applications

MPT0E028 has significant scientific applications, particularly in cancer research and therapy:

  • Anticancer Therapeutics: Its primary application is as a potential treatment for various cancers, including hematological malignancies such as B-cell lymphoma.
  • Combination Therapy: Studies indicate that MPT0E028 can be used synergistically with other anticancer agents to enhance therapeutic efficacy .
  • Research Tool: It serves as a valuable tool in understanding the role of histone deacetylation in cancer biology.
Introduction

Histone Deacetylase (HDAC) Inhibitors in Modern Therapeutics

Histone deacetylases (HDACs) are enzymes that regulate chromatin structure and gene expression by removing acetyl groups from histone proteins. Dysregulated HDAC activity is implicated in cancer pathogenesis through the suppression of tumor suppressor genes and in fibrotic diseases via epigenetic control of inflammatory and profibrotic pathways. First-generation HDAC inhibitors like vorinostat (SAHA) and romidepsin demonstrated clinical efficacy, particularly in hematological malignancies such as cutaneous T-cell lymphoma, leading to FDA approvals. These inhibitors induce cancer cell apoptosis, cell cycle arrest, and differentiation primarily by promoting histone hyperacetylation and reactivating silenced tumor suppressor genes. Beyond oncology, emerging evidence suggests HDAC inhibitors modulate key pathways in fibrotic conditions (e.g., TGF-β signaling), highlighting their therapeutic versatility [2] [3]. Nevertheless, limitations persist with early agents, including isoform selectivity constraints, suboptimal pharmacokinetics, and restricted efficacy across solid tumors or non-oncological diseases.

Emergence of Pan-HDAC Inhibitors in Oncology and Fibrotic Disease Research

Pan-HDAC inhibitors—agents targeting multiple HDAC classes—represent an evolution in epigenetic therapeutics. Unlike isoform-selective inhibitors, pan-inhibitors simultaneously modulate broader biological networks, enhancing antitumor efficacy and overcoming resistance mechanisms. For example, simultaneous inhibition of Class I HDACs (e.g., HDAC1/2) and Class IIb HDAC6 disrupts oncogenic protein trafficking and aggresome formation, critical in hematological cancers. Concurrently, research has uncovered HDACs' roles in fibrogenesis: HDAC4/6 drive fibroblast activation and extracellular matrix deposition in pulmonary fibrosis, while HDAC2 deficiency correlates with chronic obstructive pulmonary disease (COPD) progression. This dual relevance positions pan-HDAC inhibitors as promising candidates for diseases with intertwined epigenetic and inflammatory pathologies. Preclinical studies of agents like quisinostat validate this approach, yet their clinical translation remains nascent [4] [10].

Research Gap and Rationale for Investigating MPT0E028

Despite advances, existing pan-HDAC inhibitors face challenges such as poor oral bioavailability, off-target toxicity, and limited efficacy in fibrotic microenvironments. MPT0E028 (chemical name: (E)-N-hydroxy-3-(1-(phenylsulfonyl)indolin-5-yl)acrylamide; CAS# 1338320-94-7) emerged to address these gaps. This novel N-hydroxyacrylamide-derived inhibitor exhibits:

  • Enhanced Potency: Submicromolar IC50 values against HDAC1 (53.0 nM), HDAC2 (106.2 nM), and HDAC6 (29.5 nM), surpassing SAHA in enzymatic and cellular assays [1] .
  • Dual Mechanisms: Direct inhibition of Akt phosphorylation, independent of HDAC blockade, disrupting parallel survival pathways in cancer [2] [9].
  • Oral Bioavailability: Robust in vivo activity in xenograft models at 50–200 mg/kg doses without significant toxicity [1] [3].
  • Disease Scope Expansion: Demonstrated efficacy in non-oncological models (e.g., emphysema, pulmonary fibrosis) via Hippo signaling and MKP-1 pathway modulation [4] [10].This multi-targeting profile positions MPT0E028 as a versatile candidate bridging oncology and fibrotic disease research.

Histone Deacetylase (HDAC) Inhibitors in Modern Therapeutics

HDAC inhibitors are classified by their metal ion-dependent activity: Class I/II/IV HDACs require zinc, while Class III (sirtuins) utilize NAD+. MPT0E028 targets zinc-dependent HDACs, showing highest affinity for HDAC6 (IC50 = 29.5 nM), a regulator of α-tubulin acetylation and cell motility. Its pan-inhibitory profile—spanning HDAC1, HDAC2, HDAC6, and HDAC8 (IC50 = 2.53 µM)—enables broad epigenetic modulation. Unlike SAHA, MPT0E028 achieves sustained target engagement at lower concentrations, evidenced by hyperacetylation of histone H3 and α-tubulin within 6–24 hours in lymphoma and colorectal cancer cells [1] [2] .

Table 1: HDAC Isoform Selectivity Profile of MPT0E028

HDAC IsoformClassIC50 (nM)Biological Function
HDAC1I53.0Corepressor complex; cell cycle
HDAC2I106.2Transcriptional regulation; EMT
HDAC6IIb29.5α-tubulin deacetylation; aggresome formation
HDAC8I2532.6Smooth muscle contraction
HDAC4IIa>10,000Muscle differentiation; chondrogenesis

Emergence of Pan-HDAC Inhibitors in Oncology and Fibrotic Disease Research

Oncological Applications

In solid and hematological tumors, MPT0E028’s pan-inhibition disrupts oncogenic signaling at multiple nodes:

  • Epigenetic Reactivation: Hyperacetylation restores p21WAF1/CIP1 expression, inducing G1/S cell cycle arrest in HCT116 colorectal cancer cells [3].
  • Akt/mTOR Pathway Suppression: Direct reduction of Akt phosphorylation (T308/S473) and downstream mTOR/GSK3β activity, synergizing with HDAC inhibition to trigger apoptosis in B-cell lymphoma [2] [9].
  • Transcriptional Reprogramming: Microarray analysis reveals downregulation of MYC, STAT family genes, and upregulation of TP53-dependent pathways in treated lymphoma cells [9].

Fibrotic Disease Applications

In fibrotic models, MPT0E028 attenuates tissue remodeling through:

  • TGF-β/CTGF Axis Inhibition: Suppression of connective tissue growth factor (CTGF) and collagen I/α-SMA in lung fibroblasts (WI-38) via MKP-1 activation, reducing JNK/p38/ERK phosphorylation [4].
  • Hippo Pathway Modulation: In emphysema, decreased phosphorylated TAZ and increased surfactant protein C (SPC) expression promote alveolar epithelial repair [10].

Research Gap and Rationale for Investigating MPT0E028

Current HDAC inhibitors exhibit three key limitations:

  • Narrow Therapeutic Windows: SAHA requires high micromolar concentrations for efficacy in solid tumors, increasing off-target risks [3].
  • Lack of Dual Targeting: Few agents concurrently inhibit HDACs and kinase pathways (e.g., Akt), limiting efficacy in resistant cancers.
  • Inadequate Fibrotic Pathway Engagement: Existing inhibitors poorly modulate fibroblast-specific mechanisms like MKP-1/SMAD3 crosstalk [4].

MPT0E028 addresses these gaps via:

  • Superior Pharmacodynamics: Complete tumor regression in HCT116 xenografts at 200 mg/kg (oral), outperforming equimolar SAHA [1] [3].
  • Dual HDAC/Akt Inhibition: Kinome screening confirms direct Akt binding (IC50 = 5.78 µM), augmenting apoptosis in EGFR-TKI-resistant NSCLC [2] [6].
  • Fibrosis-Specific Mechanisms: MKP-1 acetylation blocks SMAD3/AP-1 luciferase activity, attenuating bleomycin-induced lung fibrosis in mice [4].

Table 2: Preclinical Efficacy of MPT0E028 Across Disease Models

Disease ModelKey FindingsMechanistic Insight
HCT116 Colorectal CancerDose-dependent tumor regression (50–200 mg/kg); complete regression at 200 mg/kgCaspase-3/PARP activation; histone H3 hyperacetylation
Ramos B-cell LymphomaProlonged survival in NOD/SCID mice; tumor growth inhibition (IC50 = 0.65 µM)Akt/mTOR inactivation; HDAC6 suppression
Bleomycin-Induced Pulmonary FibrosisReduced fibrosis score (50–100 mg/kg); ↓CTGF/fibronectin expressionMKP-1-dependent JNK/p38 inhibition
PPE-Induced EmphysemaSeverity reduced from 26.65% to 13.83% (50 mg/kg); ↓neutrophils/TNF-αHippo pathway modulation; ↑SPC+ alveolar cells

Concluding Remarks

MPT0E028 exemplifies the evolution of pan-HDAC inhibitors from oncology-centric agents to multifaceted modulators of epigenetic and signaling pathways. Its unique pharmacophore enables synergistic targeting of HDACs and Akt, addressing resistance mechanisms in cancers while extending utility to fibrotic diseases through MKP-1 and Hippo pathway engagement. Ongoing Phase I trials (NCT number not provided) underscore its translational promise. Future research should explore biomarker-defined patient stratification and combination regimens with kinase inhibitors or immunotherapies.

Table 3: MPT0E028 Compound Synonyms

SynonymReference
Imofinostat
ABT-301
TMU-C-0012
MPT-0E028 [8]
MPT 0E028 [1]

Properties

CAS Number

1338320-94-7

Product Name

MPT0E028

IUPAC Name

(E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+

InChI Key

MGTIFSBCGGAZDB-VQHVLOKHSA-N

SMILES

C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

MPT-0E028; MPT0E028; MPT 0E028

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3

Isomeric SMILES

C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.